molecular formula C18H18F2N2O4S B6542767 2,4-difluoro-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzene-1-sulfonamide CAS No. 1060322-54-4

2,4-difluoro-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzene-1-sulfonamide

Cat. No. B6542767
CAS RN: 1060322-54-4
M. Wt: 396.4 g/mol
InChI Key: WTRLAZRTLUIRCM-UHFFFAOYSA-N
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Description

The compound “2,4-difluoro-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzene-1-sulfonamide” is a sulfonamide derivative with a morpholine ring . Sulfonamides are a group of compounds known for their antibacterial properties, and morpholine is a common moiety in medicinal chemistry due to its advantageous physicochemical, biological, and metabolic properties .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, without specific data, I can’t provide a detailed analysis .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The sulfonamide group might undergo hydrolysis, and the morpholine ring might participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. Factors such as its polarity, molecular weight, and the presence of functional groups would influence its properties .

Mechanism of Action

2,4-difluoro-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzene-1-sulfonamide is thought to act through a variety of mechanisms. Its inhibition of ornithine decarboxylase is thought to be due to the inhibition of the enzyme’s active site. Its interaction with the GABA receptor is thought to be due to its ability to bind to the receptor’s amino acid residues. In addition, it has been shown to interact with other biological targets, such as proteins, through its ability to form hydrogen bonds and hydrophobic interactions.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to reduce the levels of polyamines in cells and to reduce the activity of the enzyme ornithine decarboxylase. In addition, it has been shown to reduce the activity of the GABA receptor and to inhibit the release of neurotransmitters.

Advantages and Limitations for Lab Experiments

2,4-difluoro-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzene-1-sulfonamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is relatively non-toxic. In addition, it is able to interact with a variety of biological targets, making it useful for a variety of experiments. However, this compound also has some limitations. For example, its interactions with biological targets are relatively weak, making it difficult to use in experiments that require strong binding.

Future Directions

Future research on 2,4-difluoro-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzene-1-sulfonamide could focus on its potential applications in drug development. This could include exploring its ability to interact with other biological targets, such as proteins and enzymes, as well as its effects on physiological processes. In addition, further research could be conducted to explore its potential toxicity and to develop new synthesis methods. Finally, research could be conducted to explore the potential of this compound as a therapeutic agent.

Synthesis Methods

2,4-difluoro-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzene-1-sulfonamide can be synthesized using a variety of methods, including a three-step reaction sequence. The first step involves the formation of the morpholine moiety from a reaction between 4-chloro-2-fluorobenzene-1-sulfonamide and morpholine. The second step involves the addition of a difluoromethyl group to the morpholine moiety. This is accomplished by reacting the morpholine with a difluoromethyl-containing reagent, such as difluoromethylmagnesium bromide. The third step involves the addition of an oxoethyl group to the difluoromethyl group. This is accomplished by reacting the difluoromethyl group with ethylene oxide.

Scientific Research Applications

2,4-difluoro-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzene-1-sulfonamide has been studied for its potential applications in scientific research and drug development. It has been shown to interact with a variety of biological targets, including enzymes and receptors. For example, it has been shown to inhibit the enzyme ornithine decarboxylase, which is involved in the biosynthesis of polyamines. In addition, it has been shown to interact with the receptor for the neurotransmitter gamma-aminobutyric acid (GABA).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As a general rule, proper handling and disposal methods should be followed when working with chemical substances to minimize risk .

properties

IUPAC Name

2,4-difluoro-N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F2N2O4S/c19-14-3-6-17(16(20)12-14)27(24,25)21-15-4-1-13(2-5-15)11-18(23)22-7-9-26-10-8-22/h1-6,12,21H,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTRLAZRTLUIRCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CC2=CC=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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